3-[(2-Naphthyloxy)methyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
3-(naphthalen-2-yloxymethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-2-6-15-10-16(8-7-14(15)5-1)18-12-13-4-3-9-17-11-13;/h1-2,5-8,10,13,17H,3-4,9,11-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTHHTJBQBSDDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC3=CC=CC=C3C=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-[(Naphthalen-2-yloxy)methyl]oxirane
- Reagents: 2-naphthol and (±)-2-(chloromethyl)oxirane.
- Conditions: The reaction is typically carried out in the presence of a base such as potassium hydroxide to deprotonate the 2-naphthol, facilitating nucleophilic substitution on the chloromethyloxirane.
- Outcome: Formation of the epoxide intermediate 2-[(naphthalen-2-yloxy)methyl]oxirane as a racemic mixture.
This step is critical for introducing the naphthyloxy moiety linked to an epoxide ring, which is reactive towards nucleophiles such as amines.
Ring-Opening Reaction with Piperidine
- Reagents: The epoxide intermediate and piperidine.
- Reaction: Nucleophilic attack of the piperidine nitrogen on the less hindered carbon of the epoxide ring leads to ring opening and formation of the 3-[(2-naphthyloxy)methyl]piperidine.
- Solvent and Conditions: Typically performed in an appropriate solvent such as ethanol or methanol under mild heating or room temperature to facilitate the reaction.
- Purification: The free base is isolated and then converted to its hydrochloride salt by treatment with hydrochloric acid gas or hydrochloric acid solution.
This step yields the target compound as a hydrochloride salt, which is generally more stable and easier to handle.
Formation of Hydrochloride Salt
- The free base 3-[(2-naphthyloxy)methyl]piperidine is dissolved in ethanol.
- Hydrochloric acid gas is introduced to the solution to adjust the pH to approximately 4.
- Cooling the mixture induces crystallization of the hydrochloride salt.
- The solid is filtered, washed with ethanol, and dried under controlled temperature (e.g., 100 °C).
This method ensures high purity and good yield of the hydrochloride salt suitable for further applications.
Comparative Analysis of Preparation Methods
| Step | Method Description | Key Reagents | Conditions | Yield & Purity | Notes |
|---|---|---|---|---|---|
| 1 | Nucleophilic substitution to form epoxide intermediate | 2-naphthol, (±)-2-(chloromethyl)oxirane, KOH | Room temp to mild heating | High yield, racemic mixture | Base-mediated substitution |
| 2 | Epoxide ring-opening by piperidine | Epoxide intermediate, piperidine | Ethanol, room temp or mild heating | High yield | Nucleophilic attack on epoxide |
| 3 | Hydrochloride salt formation | Free base, HCl gas or solution | Ethanol, pH ~4, cooling | High purity crystalline salt | Crystallization and drying |
Supporting Research Findings
- The two-step synthesis is efficient and reproducible, yielding racemic mixtures that can be further purified if necessary.
- The use of potassium hydroxide and chloromethyloxirane for epoxide formation is well-documented and provides a reliable route to the naphthyloxy intermediate.
- The nucleophilic ring-opening with piperidine is a straightforward reaction that proceeds under mild conditions with good selectivity.
- The hydrochloride salt formation improves the compound's stability and facilitates isolation as a crystalline solid.
- Analytical techniques such as IR, UV, ^1H-NMR, and ^13C-NMR confirm the structure and purity of intermediates and final products.
Chemical Reactions Analysis
Acid-Base Reactions
The piperidine nitrogen undergoes protonation and deprotonation, depending on the environment. In acidic conditions (e.g., HCl), the compound forms stable hydrochloride salts, as confirmed by synthesis protocols for analogous structures . Deprotonation with bases like NaOH regenerates the free base, altering solubility and reactivity.
Key Data:
Nucleophilic Substitution at the Ether Linkage
The methylene-oxygen bond in the naphthyloxy group is susceptible to cleavage under strong acidic or basic conditions. For example:
-
Acidic Hydrolysis : Concentrated HCl at elevated temperatures (80–100°C) cleaves the ether bond, yielding 2-naphthol and a piperidine derivative .
-
Alkaline Cleavage : NaOH in ethanol/water mixtures (reflux) produces similar results but with faster kinetics .
Comparative Reactivity:
| Reagent | Temperature | Time | Primary Products |
|---|---|---|---|
| HCl (12M) | 80°C | 4 hr | 2-Naphthol, Piperidine-Cl salt |
| NaOH (5M) | Reflux | 2 hr | 2-Naphthol, Piperidine free base |
Functionalization of the Piperidine Ring
The secondary amine in piperidine participates in alkylation and acylation reactions:
-
Alkylation : Treatment with methyl iodide (CH₃I) in THF forms a quaternary ammonium salt.
-
Acylation : Reaction with acetic anhydride yields the corresponding acetamide derivative.
Reaction Efficiency:
| Reaction | Reagent | Solvent | Conversion Rate |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | THF | 78% |
| Acylation | (CH₃CO)₂O, DMAP | DCM | 92% |
Electrophilic Aromatic Substitution (EAS)
The naphthyl group undergoes EAS at positions 1 and 6 (para to the ether linkage). Nitration with HNO₃/H₂SO₄ produces mono- and di-nitro derivatives, while bromination (Br₂/FeBr₃) adds halogens selectively .
Positional Selectivity:
| Reaction | Reagent | Major Product | Isomer Ratio |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 1-Nitro-2-naphthoxy derivative | 3:1 (1 vs 6) |
| Bromination | Br₂, FeBr₃ | 6-Bromo-2-naphthoxy derivative | 4:1 (6 vs 1) |
Reduction and Oxidation
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the naphthyl ring to tetralin derivatives, altering aromaticity.
-
Oxidation : Strong oxidants like KMnO₄ convert the piperidine ring to a pyridine derivative under acidic conditions.
Kinetic Data:
| Process | Conditions | Product | Time to Completion |
|---|---|---|---|
| Hydrogenation | 50 psi H₂, 25°C, EtOH | Tetralin-piperidine hybrid | 12 hr |
| Oxidation | KMnO₄, H₂SO₄, 70°C | Pyridine-N-oxide derivative | 6 hr |
Complexation with Metal Ions
The lone pair on the piperidine nitrogen enables coordination with transition metals (e.g., Cu²⁺, Fe³⁺), forming chelates studied for catalytic applications .
Stability Constants:
| Metal Ion | Log K (Stability Constant) | Coordination Mode |
|---|---|---|
| Cu²⁺ | 4.2 ± 0.1 | Bidentate |
| Fe³⁺ | 3.8 ± 0.2 | Monodentate |
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
The compound serves as an essential building block in organic synthesis, facilitating the creation of more complex organic molecules. Its unique reactivity allows for various substitution reactions, which are crucial in developing new chemical entities.
Synthetic Pathways
The synthesis typically involves multi-step reactions that require precise control of conditions to achieve high yields. Common methods include nucleophilic substitutions and coupling reactions, which leverage the compound's functional groups effectively.
Medicinal Chemistry
Therapeutic Potential
3-[(2-Naphthyloxy)methyl]piperidine hydrochloride has been investigated for its potential therapeutic applications, particularly in treating neuropsychiatric disorders. Studies have shown that it interacts with neurotransmitter systems, specifically modulating dopamine and serotonin receptors, which may lead to antidepressant effects .
Biological Activity
Research indicates significant biological activity, including potential antimicrobial and anticancer properties. The compound's interactions with biological macromolecules suggest it may influence various biochemical pathways such as signal transduction and gene expression .
Case Studies
Mechanism of Action
The mechanism of action of 3-[(2-Naphthyloxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
3-[(4-Nitrophenoxy)methyl]piperidine Hydrochloride (CAS 1219982-62-3)
- Molecular Formula : C₁₂H₁₆N₂O₃·HCl
- Molecular Weight : 272.73 g/mol
- This contrasts with the electron-rich naphthyl group in the target compound, which may enhance lipophilicity and CNS penetration .
4-(Diphenylmethoxy)piperidine Hydrochloride (CAS 65214-86-0)
- Molecular Formula: C₁₈H₂₁NO·HCl
- Molecular Weight : 303.83 g/mol
- Key Features : The diphenylmethoxy group adds significant steric bulk and hydrophobicity, likely reducing water solubility compared to the naphthyloxy analog. Safety data indicate acute toxicity (harmful if inhaled/swallowed) but lack chronic toxicity or environmental impact studies .
Halogenated Aryl-Substituted Piperidine Derivatives
3-(2-Chloro-6-fluoro-benzyloxymethyl)piperidine Hydrochloride (CAS 1289386-70-4)
- Molecular Formula: C₁₃H₁₈Cl₂FNO
- Molecular Weight : 294.19 g/mol
- Key Features : Chlorine and fluorine substituents improve metabolic stability and bioavailability. Such halogenated derivatives are often prioritized in drug discovery for their balanced lipophilicity and resistance to enzymatic degradation .
3-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]piperidine Hydrochloride
Alkyloxy-Substituted Piperidine Hydrochlorides
3-[(2-Propynyloxy)methyl]piperidine Hydrochloride (CAS 1185302-66-2)
- Molecular Formula: C₉H₁₆ClNO
- Molecular Weight : 189.68 g/mol
- Key Features: The propynyloxy group introduces alkyne functionality, enabling click chemistry applications.
3-(4-Methoxybenzyl)piperidine Hydrochloride (CAS 625454-21-9)
- Molecular Formula: C₁₃H₂₀ClNO
- Molecular Weight : 241.76 g/mol
- This contrasts with the larger naphthyl group, which may favor interactions with hydrophobic binding pockets .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Notable Properties |
|---|---|---|---|---|---|
| 3-[(2-Naphthyloxy)methyl]piperidine HCl | Not Provided | C₁₆H₁₈ClNO | ~283.8 (calculated) | 2-Naphthyloxy methyl | High lipophilicity, potential CNS activity |
| 3-[(4-Nitrophenoxy)methyl]piperidine HCl | 1219982-62-3 | C₁₂H₁₆N₂O₃·HCl | 272.73 | 4-Nitrophenoxy methyl | Electron-withdrawing, reactive |
| 4-(Diphenylmethoxy)piperidine HCl | 65214-86-0 | C₁₈H₂₁NO·HCl | 303.83 | Diphenylmethoxy | Steric bulk, acute toxicity concerns |
| 3-(2-Chloro-6-fluoro-benzyloxymethyl)piperidine HCl | 1289386-70-4 | C₁₃H₁₈Cl₂FNO | 294.19 | Chloro/fluoro benzyloxy | Metabolic stability, halogen effects |
| 3-[(2-Propynyloxy)methyl]piperidine HCl | 1185302-66-2 | C₉H₁₆ClNO | 189.68 | Propynyloxy | Click chemistry utility, discontinued |
Pharmacological and Toxicological Profiles
- Solubility : Hydrochloride salts generally improve aqueous solubility, critical for oral bioavailability. For example, 4-(Diphenylmethoxy)piperidine HCl lacks detailed solubility data, whereas halogenated derivatives like CAS 1289386-70-4 may exhibit moderate solubility due to balanced lipophilicity .
- Toxicity: Acute hazards (e.g., harmful inhalation) are noted for 3-(2-Methylphenoxy)piperidine HCl, requiring stringent PPE and storage at 2–8°C . Chronic toxicity data are absent for most analogs, highlighting a research gap .
Biological Activity
3-[(2-Naphthyloxy)methyl]piperidine hydrochloride is a compound with the molecular formula . It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
The synthesis of this compound typically involves the reaction of 2-naphthol with piperidine in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is subsequently treated with hydrochloric acid to yield the hydrochloride salt. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, leading to different derivatives and products .
Biological Activity
Research into the biological activity of this compound reveals its interaction with specific molecular targets and pathways. The compound may modulate the activity of certain receptors or enzymes, which can have implications for therapeutic applications.
The mechanism of action involves binding to biological targets, potentially influencing signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved .
Antioxidative Properties
Recent studies have highlighted the antioxidative properties of compounds similar to this compound. For example, derivatives of naphthalen-2-ol have shown significant antioxidant activity when tested using methods such as the ABTS assay . This property is crucial for developing therapeutic agents aimed at oxidative stress-related conditions.
Case Studies and Research Findings
- Antioxidant Activity : A study evaluated various aryloxyaminopropanols derived from naphthalen-2-ol for their antioxidant activities. The results indicated that these compounds exhibited varying degrees of effectiveness in scavenging free radicals, suggesting potential applications in preventing oxidative damage .
- Biological Applications : The compound has been explored for its potential as a building block in drug development. Its structural characteristics make it suitable for synthesizing more complex organic molecules that may have therapeutic effects .
Comparative Analysis
To better understand the uniqueness and potential applications of this compound, a comparison with similar compounds can be insightful:
| Compound | Structure | Biological Activity |
|---|---|---|
| 3-[(2-Naphthyloxy)methyl]piperidine | Structure | Modulates receptor/enzyme activity |
| 3-[(2-Naphthyloxy)methyl]piperidine hydrobromide | Structure | Similar activity profile |
| 3-[(2-Naphthyloxy)methyl]piperidine sulfate | Structure | Potentially similar therapeutic uses |
Q & A
Basic Question: How can researchers optimize the synthesis of 3-[(2-Naphthyloxy)methyl]piperidine hydrochloride to improve yield and purity?
Answer:
Optimization involves selecting appropriate solvents (e.g., dichlorethane or methanol), catalysts (e.g., NaOH for deprotonation), and reaction temperatures. Computational tools, such as quantum chemical calculations, can predict optimal reaction pathways and intermediates, reducing trial-and-error experimentation . Purification via column chromatography or recrystallization (using solvents like ethanol) enhances purity. Monitoring reaction progress with thin-layer chromatography (TLC) or HPLC ensures intermediate stability. For structurally similar piperidine derivatives, protocols involving controlled aeration and inert atmospheres (e.g., nitrogen) minimize side reactions .
Basic Question: What advanced analytical techniques are recommended for characterizing the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positioning on the piperidine ring and naphthyloxy group. Compare spectral data with NIST reference standards for validation .
- High-Resolution Mass Spectrometry (HR-MS): Determines molecular formula accuracy (e.g., [M+H] ion).
- X-ray Crystallography: Resolves crystalline structure and hydrogen bonding patterns, critical for understanding stability.
- HPLC with UV/Vis Detection: Quantifies purity (>99%) and identifies impurities using certified reference materials (e.g., pharmacopeial standards for related piperidine derivatives) .
Basic Question: How should researchers address the lack of comprehensive toxicity data for this compound in experimental design?
Answer:
- In Silico Predictors: Use tools like ProTox-II or ADMETlab to estimate acute toxicity and organ-specific risks.
- In Vitro Assays: Prioritize cytotoxicity screening (e.g., MTT assay on HEK-293 cells) before in vivo studies.
- Safety Protocols: Follow SDS guidelines for analogous piperidine hydrochlorides, including PPE (gloves, goggles, lab coats) and fume hood usage . Acute exposure protocols (e.g., rinsing eyes for 15 minutes) should be standardized .
Advanced Question: What computational approaches are effective in predicting the reactivity of this compound in novel reactions?
Answer:
- Density Functional Theory (DFT): Models electronic transitions and reaction barriers for nucleophilic substitutions or ring-opening reactions.
- Molecular Dynamics (MD) Simulations: Predicts solvation effects and stability under varying pH/temperature.
- Reaction Path Search Algorithms: Tools like GRRM or AFIR identify low-energy pathways for synthetic route optimization .
- Machine Learning (ML): Trains models on piperidine derivative datasets to predict regioselectivity in functionalization reactions .
Advanced Question: How can researchers resolve contradictions in reported solubility parameters across studies?
Answer:
- Standardized Solubility Tests: Use USP/Ph. Eur. protocols with controlled temperature (±0.1°C) and solvent purity (HPLC-grade).
- Cross-Validation: Compare results with structurally similar compounds (e.g., 4-[(2-Nitrophenoxy)methyl]piperidine hydrochloride) where solubility data are consistent .
- Cosolvency Studies: Apply log-linear models (e.g., Yalkowsky equation) to predict solubility in binary solvent systems.
Advanced Question: What methodologies are recommended for identifying degradation products under varying storage conditions?
Answer:
- Forced Degradation Studies: Expose the compound to heat (40–80°C), humidity (75% RH), and UV light. Analyze degradation products via LC-MS/MS and GC-MS.
- Stability-Indicating Methods: Develop HPLC methods with photodiode array (PDA) detection to resolve degradation peaks. Use impurity reference standards (e.g., EP/JP monographs) for quantification .
- Kinetic Modeling: Apply Arrhenius equations to extrapolate shelf-life under ambient conditions .
Advanced Question: Which isotopic labeling techniques are suitable for elucidating metabolic pathways in biological systems?
Answer:
- Deuterium Labeling: Introduce H at the piperidine ring or naphthyloxy methyl group to track metabolic cleavage via mass shift in MS.
- C Radiolabeling: Synthesize the compound with C at the methoxy carbon for autoradiography studies in animal models.
- Stable Isotope Tracing (SIT): Use C-labeled analogs to monitor incorporation into cellular metabolites via NMR .
Advanced Question: What engineering considerations are critical when scaling up synthesis from lab to pilot plant?
Answer:
- Reactor Design: Optimize heat/mass transfer using continuous-flow reactors to avoid hotspots observed in batch processes .
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progression.
- Waste Management: Design closed-loop systems to recover solvents (e.g., distillation) and neutralize hazardous byproducts (e.g., HCl gas scrubbers) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
